
1-(4-Isobutoxyphenyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Isobutoxyphenyl)ethanol is an organic compound with the molecular formula C12H18O2 and a molecular weight of 194.27 g/mol . This compound is characterized by the presence of an isobutoxy group attached to a phenyl ring, which is further connected to an ethanol moiety. It is used primarily in biochemical research and has various applications in different scientific fields .
Preparation Methods
The synthesis of 1-(4-Isobutoxyphenyl)ethanol typically involves the hydrogenation of 4-isobutylacetophenone. This reaction is carried out in the absence of a solvent using a treated activated sponge nickel catalyst, such as Raney nickel . The catalyst is pre-treated with an organic washing liquid, such as methanol, ethanol, or isopropanol, to enhance its activity. The reaction conditions include maintaining a specific temperature and pressure to achieve high conversion rates and yields . Industrial production methods follow similar protocols, ensuring the scalability and efficiency of the process.
Chemical Reactions Analysis
1-(4-Isobutoxyphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding hydrocarbons using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions vary depending on the desired product. For instance, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions. The major products formed from these reactions include ketones, carboxylic acids, and substituted phenyl derivatives .
Scientific Research Applications
1-(4-Isobutoxyphenyl)ethanol has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in different chemical reactions.
Biology: The compound is utilized in biochemical assays and studies involving enzyme interactions and protein modifications.
Medicine: Research involving this compound focuses on its potential therapeutic effects and its role in drug development.
Industry: It is employed in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals
Mechanism of Action
The mechanism by which 1-(4-Isobutoxyphenyl)ethanol exerts its effects involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, alter protein structures, and affect cellular signaling pathways. These interactions are crucial for its applications in biochemical research and drug development .
Comparison with Similar Compounds
1-(4-Isobutoxyphenyl)ethanol can be compared with other similar compounds, such as:
1-(4-Isobutylphenyl)ethanol: This compound has a similar structure but lacks the isobutoxy group, which may result in different chemical properties and reactivity.
1-(4-Isopropoxyphenyl)ethanol: The presence of an isopropoxy group instead of an isobutoxy group can influence the compound’s solubility and interaction with other molecules
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and physical properties, making it valuable for various research applications.
Properties
Molecular Formula |
C12H18O2 |
|---|---|
Molecular Weight |
194.27 g/mol |
IUPAC Name |
1-[4-(2-methylpropoxy)phenyl]ethanol |
InChI |
InChI=1S/C12H18O2/c1-9(2)8-14-12-6-4-11(5-7-12)10(3)13/h4-7,9-10,13H,8H2,1-3H3 |
InChI Key |
ISIRRYYGTXHVRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




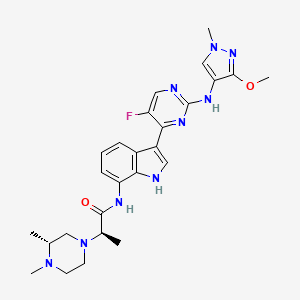
![[(5R,5aS,8aS,9S)-8-oxo-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-5-yl] acetate](/img/structure/B12432673.png)
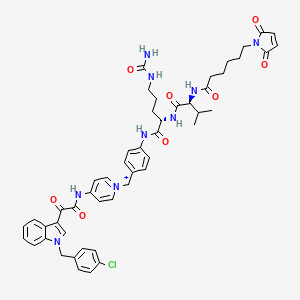
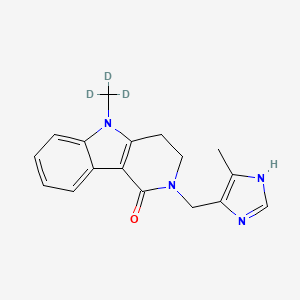

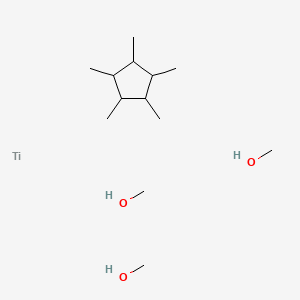
![2-{3-[2-(3,4-Dihydroxyphenyl)ethenyl]-5-hydroxyphenoxy}-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12432708.png)
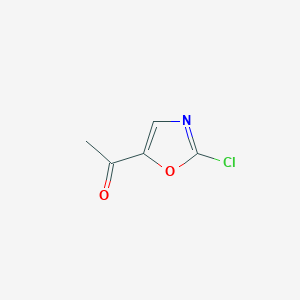
![Methyl 3-methoxy-2-[2-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]phenyl]prop-2-enoate](/img/structure/B12432721.png)
![(3aR,4R)-3,4-bis(hydroxymethyl)-5-methyl-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B12432726.png)
![2-[2-(Cyclohex-1-en-1-yl)acetamido]propanoic acid](/img/structure/B12432736.png)

